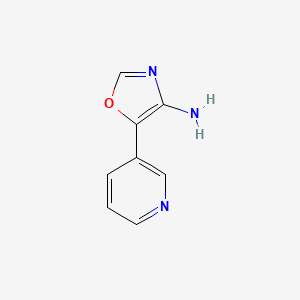![molecular formula C10H12OS B13645996 2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)
2-[4-(Methylsulfanyl)phenyl]propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(Methylsulfanyl)phenyl]propanal is an organic compound with the molecular formula C10H12OS It is characterized by the presence of a methylsulfanyl group attached to a phenyl ring, which is further connected to a propanal group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenyl]propanal typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable alkylating agent. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, to introduce the propanal group. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(Methylsulfanyl)phenyl]propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 2-[4-(Methylsulfanyl)phenyl]propanoic acid.
Reduction: 2-[4-(Methylsulfanyl)phenyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[4-(Methylsulfanyl)phenyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[4-(Methylsulfanyl)phenyl]propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to modifications in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylsulfanyl)benzaldehyde: Lacks the propanal group, making it less versatile in certain chemical reactions.
2-[4-(Methylsulfanyl)phenyl]ethanol: Contains an alcohol group instead of an aldehyde, leading to different reactivity and applications.
2-[4-(Methylsulfanyl)phenyl]propanoic acid: The oxidized form of 2-[4-(Methylsulfanyl)phenyl]propanal, with distinct chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both a methylsulfanyl group and an aldehyde group, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
2-(4-methylsulfanylphenyl)propanal |
InChI |
InChI=1S/C10H12OS/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-8H,1-2H3 |
Clé InChI |
KKSNRLAEVQCFQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C=O)C1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


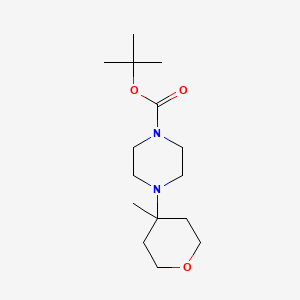
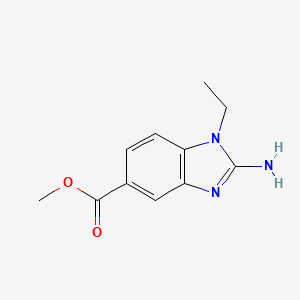


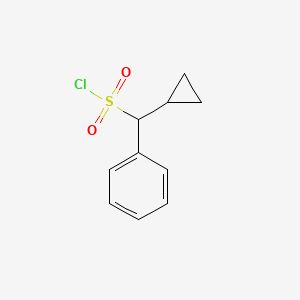
![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)
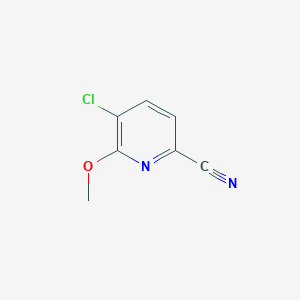
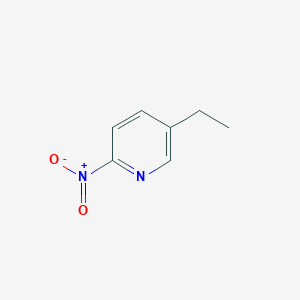
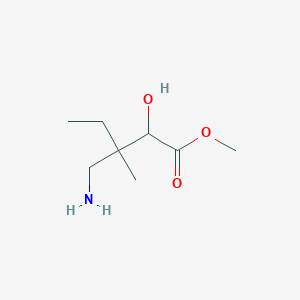

![1,2,3,4-Tetrahydropyrido[2,3-b]pyrazine hydrochloride](/img/structure/B13646004.png)

![Ethyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B13646014.png)
